Hexoprenaline dihydrochloride

Tocolysis β2-adrenoceptor selectivity Chronotropic safety

Hexoprenaline dihydrochloride (CAS 4323-43-7) is a synthetic catecholamine-based, direct-acting β2-adrenoceptor agonist with established bronchodilator and tocolytic clinical utility. Unlike first-generation non-selective β-agonists, hexoprenaline exhibits functional β2-over-β1 selectivity quantified in isolated tissue assays, translating to reduced cardiac chronotropic burden at therapeutic doses.

Molecular Formula C22H34Cl2N2O6
Molecular Weight 493.4 g/mol
CAS No. 4323-43-7
Cat. No. B12297122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexoprenaline dihydrochloride
CAS4323-43-7
Molecular FormulaC22H34Cl2N2O6
Molecular Weight493.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C[NH2+]CCCCCC[NH2+]CC(C2=CC(=C(C=C2)O)O)O)O)O)O.[Cl-].[Cl-]
InChIInChI=1S/C22H32N2O6.2ClH/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;;/h5-8,11-12,21-30H,1-4,9-10,13-14H2;2*1H
InChIKeyLECFJMMCVCBLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexoprenaline Dihydrochloride (CAS 4323-43-7): Procurement-Grade Selective β2-Adrenoceptor Agonist with Differentiated Cardiovascular Safety


Hexoprenaline dihydrochloride (CAS 4323-43-7) is a synthetic catecholamine-based, direct-acting β2-adrenoceptor agonist with established bronchodilator and tocolytic clinical utility [1]. Unlike first-generation non-selective β-agonists, hexoprenaline exhibits functional β2-over-β1 selectivity quantified in isolated tissue assays, translating to reduced cardiac chronotropic burden at therapeutic doses [2]. The compound is formulated as a dihydrochloride salt (molecular weight 493.42 g/mol) with aqueous solubility suitable for intravenous, inhaled, and oral administration routes [1]. Its differentiated pharmacological profile—slower catechol-O-methyltransferase (COMT)-mediated metabolism relative to isoprenaline and a 100-fold intravenous potency advantage over orciprenaline—drives scientific procurement decisions where minimizing tachycardia and tremor is a critical experimental or clinical parameter [2].

Why Hexoprenaline Dihydrochloride Cannot Be Interchanged with Salbutamol, Fenoterol, or Ritodrine in Scientific and Clinical Settings


Within the β2-agonist class, compounds share a common receptor target but diverge significantly in functional tissue selectivity, chronotropic burden, and metabolic stability—parameters that dictate experimental reproducibility and clinical safety margins [1]. Hexoprenaline dihydrochloride consistently demonstrates the highest reported uterine β2-selectivity index among four clinically used tocolytics (fenoterol, hexoprenaline, ritodrine, salbutamol), producing significantly less maternal tachycardia for equivalent uterine quiescence [2]. In head-to-head chronic asthma trials, oral hexoprenaline's lower incidence of tremor, palpitations, and tachycardia—relative to fenoterol at doses achieving comparable bronchodilation—directly impacts long-term protocol tolerability [1]. For tocolysis, hexoprenaline achieves statistically significant external cephalic version success over placebo where ritodrine fails to separate (p=0.04 versus p=0.22), demonstrating that receptor binding affinity alone does not predict functional obstetric utility [3]. Unlike terbutaline, hexoprenaline carries a markedly lower arrhythmogenic liability in large-animal toxicity models [4]. These compound-specific quantitative differentials mean that substitution with a class analog introduces uncontrolled variability in heart rate, metabolic endpoints, and uterine contractility outcomes.

Hexoprenaline Dihydrochloride: Quantified Differentiation Evidence Against Salbutamol, Fenoterol, Ritodrine, Terbutaline, and Orciprenaline


Uterine β2-Selectivity: Hexoprenaline Induces the Lowest Maternal Tachycardia Among Four Tocolytic β2-Agonists at Equi-Effective Uterine Doses

In a randomized, intra-patient controlled clinical study (n=10), hexoprenaline, fenoterol, ritodrine, and salbutamol were administered as intravenous boluses at doses achieving equivalent suppression of uterine activity. The rise in maternal pulse rate after hexoprenaline was significantly lower than after fenoterol, ritodrine, and salbutamol (P < 0.001 for each comparator), establishing hexoprenaline as the most chronotropically β2-selective tocolytic in this class for an equivalent uterine effect [1]. Blood pressure changes did not differ significantly among the four agents, isolating the chronotropic advantage to heart rate modulation alone [1].

Tocolysis β2-adrenoceptor selectivity Chronotropic safety

In Vitro Functional β2/β1 Selectivity Ratio: Hexoprenaline Achieves ~66-Fold Tissue Discrimination in Guinea-Pig Isolated Organ Assays

Hexoprenaline was examined in vitro on five guinea-pig isolated tissues with potency expressed relative to isoprenaline (set at 100). In β2-adrenoceptor-containing tissues, relative potencies were: trachea 219, hind limb blood vessels 110, uterus 76. In β1-adrenoceptor-containing tissues, relative potencies were markedly lower: atria 3.3, ileum 1.0 [1]. The resulting β2/β1 functional selectivity ratio (trachea vs. atria) is approximately 66. Unlike some previously studied non-catecholamine β-agonists, hexoprenaline was only two-fold less potent as a vasodilator in perfused hind limb than as a tracheal relaxant, indicating that vascular β2-selectivity is largely preserved across tissue beds [1].

Receptor selectivity Isolated tissue pharmacology β-adrenoceptor classification

Intravenous Potency Advantage: Hexoprenaline 5 μg Achieves Equivalent Efficacy to Orciprenaline 500 μg with Fewer Cardiovascular Side Effects

Clinical comparative data reviewed by Pinder et al. (1977) indicate that intravenous hexoprenaline at a dose of 5 μg was as effective as orciprenaline at 100 times this dose (500 μg), while producing significantly fewer side effects and a lesser degree of tachycardia [1]. This 100-fold potency differential arises from hexoprenaline's higher β2-selectivity, as orciprenaline is a substantially less selective β-agonist with prominent β1-mediated cardiac stimulation.

Intravenous potency Dose-sparing Orciprenaline comparator

Tocolytic Efficacy: Hexoprenaline Enables Successful External Cephalic Version Where Ritodrine Does Not Differ from Placebo

In a double-blind, placebo-controlled randomized trial (n=63), hexoprenaline and ritodrine were compared for tocolysis prior to external cephalic version at term. The primary outcome was successful completion of version. Hexoprenaline was statistically significantly more likely to be associated with successful version than placebo (p = 0.04). In contrast, ritodrine did not achieve statistical separation from placebo (p = 0.22) [1]. This differential efficacy outcome occurs despite both agents being classified as β2-selective tocolytics.

Tocolysis External cephalic version Randomized controlled trial

Arrhythmogenic Safety: Hexoprenaline Causes Zero Mortality and 14% Arrhythmia Incidence vs. 50% Mortality and 50% Arrhythmia for Terbutaline in Canine Toxicity Model

A controlled comparative toxicity study in mongrel dogs (19-hour intravenous infusion) directly compared hexoprenaline (1.5 μg/min), terbutaline (120 μg/min), and ritodrine (900 μg/min). Mortality from arrhythmias was: hexoprenaline 0/4 (0%), terbutaline 2/4 (50%), ritodrine 1/5 (20%), ritodrine+betamethasone 2/4 (50%). Terbutaline-treated animals developed arrhythmias during more treatment cycles (50%) and at lower drug concentrations, whereas hexoprenaline-treated animals developed arrhythmias at higher drug concentrations, with an overall arrhythmia frequency of 14% [1]. Additionally, hexoprenaline-treated animals exhibited the least severe hypoxemia (mean pO₂ 66 mm Hg vs. 58 mm Hg for terbutaline) and were the least acidotic (P = 0.036 vs. other agents) [1].

Tocolytic toxicity Arrhythmia Preclinical safety margin

Inhaled Cardiovascular Safety: Hexoprenaline Avoids the Significant Heart Rate Elevation Observed with Equi-Effective Inhaled Salbutamol Dosing

In a controlled crossover study in 12 healthy volunteers inhaling 200 μg of either hexoprenaline or salbutamol at 15-minute intervals (cumulative dose 1,000 μg over 60 minutes), salbutamol produced a statistically significant increase in heart rate compared with hexoprenaline, while there was no difference in blood pressure, total electromechanical systole (inotropy), or QTc interval between the two drugs [1]. Both agents produced comparable bronchodilation at these doses (confirmed in a separate clinical trial demonstrating similar FEV₁ increases for hexoprenaline 200–400 μg and salbutamol 200 μg in asthma and chronic bronchitis patients) [2]. Hexoprenaline caused a significantly greater fall in plasma potassium than salbutamol, indicating differential metabolic effects relevant to hypokalemia monitoring protocols [1].

Inhaled β2-agonist Cardiovascular safety Salbutamol comparator

Optimal Procurement Scenarios for Hexoprenaline Dihydrochloride Based on Quantitative Differentiation Evidence


Preclinical Tocolytic Research Requiring Minimal Cardiac Chronotropic Confounding

When designing in vivo tocolysis studies in large-animal models where maternal heart rate elevation confounds cardiovascular safety readouts, hexoprenaline dihydrochloride should be selected over terbutaline or ritodrine. Evidence from Hankins et al. (1985) demonstrates 0% mortality and 14% arrhythmia frequency for hexoprenaline versus 50% mortality and 50% arrhythmia frequency for terbutaline under equivalent experimental conditions [1]. Concurrently, the Lipshitz et al. (1976) clinical data confirm that hexoprenaline produces significantly less maternal tachycardia than fenoterol, ritodrine, or salbutamol at equi-effective uterine doses (P < 0.001) [2]. This combination of superior survival and minimal chronotropic interference makes hexoprenaline the optimal β2-agonist for tocolytic mechanism-of-action studies.

Inhaled β2-Agonist Human Challenge Studies with Heart Rate as a Primary or Secondary Endpoint

In controlled human inhalation studies where heart rate elevation is a safety or endpoint parameter, hexoprenaline dihydrochloride offers a scientifically cleaner profile than salbutamol. Bremner et al. (1993) showed that cumulative inhalation of 1,000 μg salbutamol significantly increased heart rate compared to hexoprenaline, despite equivalent bronchodilator efficacy [3]. The Schonell et al. (1977) study confirmed that hexoprenaline (200–400 μg) and salbutamol (200 μg) produce similar FEV₁ improvements in asthma and chronic bronchitis patients without tachycardia or arrhythmia at these doses [4]. Procurement of hexoprenaline for respiratory challenge protocols minimizes cardiovascular confounds while preserving β2-mediated pulmonary endpoints.

β-Adrenoceptor Subtype Selectivity Profiling in Isolated Tissue Pharmacology

For academic or industrial pharmacology laboratories conducting in vitro receptor classification studies, hexoprenaline dihydrochloride provides a well-characterized functional selectivity tool with a β2/β1 tissue discrimination ratio of approximately 66 (trachea relative potency 219 vs. atria 3.3, relative to isoprenaline = 100) [5]. Its unique property of being only two-fold less potent in vascular β2 preparations compared to tracheal β2 preparations—unlike many non-catecholamine β-agonists that show a larger potency drop—makes it particularly valuable for experiments requiring preserved β2-selectivity across multiple smooth muscle tissue types [5].

Obstetric Procedural Research: External Cephalic Version Tocolytic Protocols

In randomized controlled trial evidence, hexoprenaline is the only β2-agonist demonstrating statistically significant improvement in external cephalic version success rates over placebo (p = 0.04), whereas ritodrine fails to separate from placebo (p = 0.22) [6]. For clinical research programs or obstetric procedure units standardizing tocolytic protocols for external cephalic version, hexoprenaline dihydrochloride should be prioritized based on this direct comparative efficacy evidence.

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